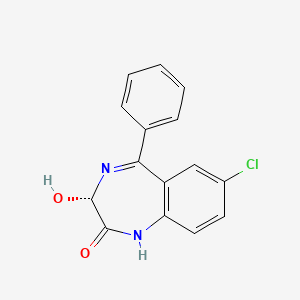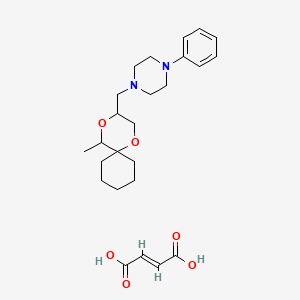
S-Oxazepam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Oxazepam is a stereoisomer of oxazepam, a benzodiazepine derivative commonly used for its anxiolytic, hypnotic, and muscle relaxant properties. Benzodiazepines, including oxazepam, are widely prescribed for the treatment of anxiety disorders, insomnia, and alcohol withdrawal symptoms .
Méthodes De Préparation
The synthesis of benzodiazepines, including S-oxazepam, typically involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which starts with the acylation of 5-chloro-2-(methylamino) benzophenone followed by an intramolecular cyclization reaction . Another method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, which then undergo cyclocondensation .
Analyse Des Réactions Chimiques
S-oxazepam undergoes various chemical reactions, including hydrolysis and enantiodiscrimination. Hydrolysis can be induced by methylated β-cyclodextrins, with different cyclodextrins showing varying degrees of hydrolysis and enantiodiscrimination . Additionally, this compound can undergo glucuronidation, a process where it is metabolized by enzymes such as UGT2B15 .
Applications De Recherche Scientifique
S-oxazepam has several scientific research applications. It is used in studies involving the enantiodiscrimination of benzodiazepine derivatives using nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is studied for its interactions with cannabinoids, which can inhibit its glucuronidation . These interactions are important for understanding potential drug-drug interactions and their implications in clinical settings.
Mécanisme D'action
S-oxazepam exerts its effects through the allosteric modulation of the GABA-A receptors in the brain and central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), this compound reduces neuronal excitability, leading to its anxiolytic, hypnotic, and muscle relaxant properties .
Comparaison Avec Des Composés Similaires
S-oxazepam is similar to other benzodiazepines such as diazepam, lorazepam, and temazepam. it is unique in its metabolism, as it is primarily metabolized by glucuronidation rather than by cytochrome P450 enzymes . This makes it less susceptible to pharmacokinetic variability based on patient-specific factors such as age and liver disease . Other similar compounds include chlordiazepoxide and clonazepam, which share similar pharmacodynamic profiles but differ in their pharmacokinetic properties .
Propriétés
Numéro CAS |
40762-00-3 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
(3S)-7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/t15-/m0/s1 |
Clé InChI |
ADIMAYPTOBDMTL-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















